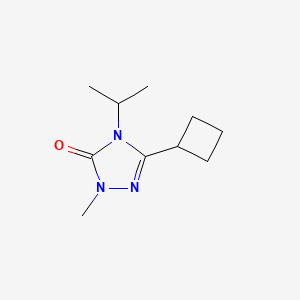

3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

5-cyclobutyl-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)13-9(8-5-4-6-8)11-12(3)10(13)14/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZXNMMKDVJZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN(C1=O)C)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Synthetic Route Example

The following synthetic route is commonly employed:

- Reactants : Cyclobutylamine + Methyl isocyanate.

- Cyclization Agent : Hydrazine hydrate.

- Solvent : Ethanol or methanol under reflux conditions.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties.

Biology

Research indicates that 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits potential antimicrobial and antifungal activities. Studies have shown that it interacts with specific biological targets, potentially modulating enzyme activities.

Medicine

This compound has been explored as a pharmaceutical intermediate in drug development. Its structural characteristics allow for the design of novel therapeutics aimed at treating various diseases, including cancer.

Industry

In industrial applications, it is utilized in producing specialty chemicals and materials with specific functional properties. This includes its use in formulations requiring antimicrobial agents or as a stabilizer in various chemical processes.

Antimicrobial Activity Study

In vitro studies demonstrated that 3-cyclobutyl-1-methyl derivatives exhibited significant antimicrobial properties against various bacterial strains. The mechanism of action involves disruption of microbial cell membranes.

Anticancer Activity Assessment

Recent research evaluated the anticancer efficacy of this compound against several cancer cell lines using the MTT assay. Results indicated that it showed promising cytotoxicity compared to standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolone scaffold is highly modifiable. Key analogs include:

- 3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one: Features a benzylidenamino group at the 4-position and an ethyl group at the 3-position .

- 3-p-Methoxybenzyl-4-[3-methoxy-4-(4-methylbenzenesulfonyloxy)benzylidenamino] analog: Contains sulfonyloxy and methoxy substituents, enhancing electron-withdrawing effects .

- 3-Alkyl(aryl)-4-(4-diethylaminobenzylidenamino) derivatives: These exhibit diethylamino groups, which may improve solubility and redox activity .

Table 1: Substituent Effects on Key Properties

Acidity (pKa) and Solvent Effects

The pKa of triazolone derivatives is influenced by substituents and solvent polarity. Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, acetonitrile) reveal:

- The target compound’s cyclobutyl and isopropyl groups are weakly electron-donating, likely resulting in a higher pKa compared to derivatives with electron-withdrawing groups (e.g., sulfonyloxy or nitro substituents) .

- For example, 3-ethyl-4-(3,4-dihydroxybenzylidenamino) analogs exhibit pKa values ~10–12 in tert-butyl alcohol, while acetylated derivatives show reduced acidity due to NH blocking .

Table 2: pKa Values in Non-Aqueous Solvents

| Compound | Solvent | pKa Range | Reference |

|---|---|---|---|

| Target Compound | Not reported | ~9–11* | |

| 3-Ethyl-4-(3,4-dihydroxybenzylidenamino) | tert-Butyl alcohol | 10.2–11.8 | |

| 1-Acetyl-3-alkyl analogs | Acetonitrile | 8.5–9.7 |

*Estimated based on structural analogs.

Antioxidant Activity

Antioxidant efficacy is evaluated via reducing power, free radical scavenging (DPPH), and metal chelation. Key findings:

- Benzylidenamino derivatives (e.g., 4-diethylaminobenzylidenamino) show superior radical scavenging due to conjugated π-systems and electron-donating groups .

- The target compound’s isopropyl and cyclobutyl groups may limit solubility in polar media, reducing antioxidant performance compared to hydroxylated analogs .

- Acetylated derivatives generally exhibit lower activity, as acetylation blocks redox-active NH sites .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | Reducing Power (Absorbance) | Reference |

|---|---|---|---|

| Target Compound | Not reported | Not reported | – |

| 4-Diethylaminobenzylidenamino analog | 28.4 | 0.78 (at 100 µg/mL) | |

| BHT (reference) | 32.1 | 0.82 |

Spectral and Computational Studies

- NMR Spectroscopy : The target compound’s cyclobutyl group would cause distinct ¹H and ¹³C shifts. For example, cyclobutyl protons typically resonate at δ 2.5–3.5 ppm, while isopropyl methyl groups appear at δ 1.0–1.5 ppm .

- DFT/GIAO Calculations : Studies on similar triazolones show strong agreement between experimental and calculated chemical shifts (mean deviation <0.3 ppm for ¹H) .

Biological Activity

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 195.26 g/mol. The compound features a triazolone ring structure which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃O |

| Molecular Weight | 195.26 g/mol |

| CAS Number | 2198367-44-9 |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of cyclobutylamine with methyl isocyanate followed by cyclization with hydrazine hydrate in an organic solvent like ethanol or methanol under reflux conditions .

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has been investigated for its efficacy against various microorganisms. In a study evaluating similar triazole derivatives, compounds exhibited significant activity against Gram-positive and Gram-negative bacteria .

Case Study:

In vitro tests demonstrated that derivatives of triazoles showed moderate to high activity against pathogens like Staphylococcus aureus and Enterobacter aerogenes. The presence of specific functional groups influenced the degree of antimicrobial activity observed .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism involves binding to target receptors or enzymes, thereby modulating their activity and leading to apoptosis in cancer cells.

Case Study:

Molecular docking studies have indicated that the compound interacts effectively with the active sites of enzymes related to cancer progression. This suggests a promising avenue for further development as an anticancer agent .

The biological effects of this compound are primarily mediated through:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to specific receptors altering signal transduction pathways.

Comparative Analysis with Similar Compounds

Comparative studies with other triazole derivatives have shown that while many exhibit antimicrobial properties, 3-cyclobutyl-1-methyl derivatives often show enhanced potency due to structural variations.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-triazolone | Moderate | High |

| 3-Cyclobutyl derivative (similar structure) | Low | Moderate |

| Cyclobutyl-containing pyrazole derivatives | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

- Methodology : The synthesis of triazolone derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, 4-amino-triazol-5-ones can react with acyl chlorides (e.g., phenylacetyl chloride) under reflux in anhydrous solvents like tetrahydrofuran (THF) to form substituted triazolones . Optimization may include adjusting reaction time, temperature, and stoichiometry, as demonstrated in analogous studies using 3-alkyl-4-amino-triazol-5-ones .

Q. How can the acidity (pKa) of this compound be determined experimentally in non-aqueous solvents?

- Methodology : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetonitrile is widely used. The half-neutralization potential (HNP) is derived from titration curves, and pKa values are calculated using the Henderson-Hasselbalch equation. Calibration of the pH meter and control of solvent polarity are critical for accuracy, as shown in studies on structurally similar triazolones .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the triazolone ring) .

- NMR : ¹H and ¹³C NMR resolve substituent effects (e.g., cyclobutyl proton splitting patterns) .

- UV-Vis : Correlates electronic transitions (e.g., π→π* or n→π*) with conjugation in the triazolone core .

Advanced Research Questions

Q. How can computational methods (DFT) predict the electronic and nonlinear optical properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or B3PW91) and basis sets (6-311G(d,p)) calculates HOMO-LUMO gaps, dipole moments, and hyperpolarizability. For example, studies on triazol-5-ones with thienyl substituents used TD-DFT to simulate UV-Vis spectra and molecular electrostatic potentials (MEPs), validating experimental data .

Q. How can crystallographic tools (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsional parameters. ORTEP-III visualizes thermal ellipsoids and packing diagrams, critical for confirming cyclobutyl ring geometry and steric effects from the isopropyl group. Prior work on triazolone derivatives highlights the importance of high-resolution data for detecting hydrogen bonding and π-stacking .

Q. What strategies address discrepancies between experimental and theoretical data (e.g., spectral or thermodynamic results)?

- Methodology :

- Systematic Error Analysis : Compare DFT-predicted vibrational frequencies (IR) or chemical shifts (NMR) with experimental values to identify basis set limitations or solvent effects .

- Solvent Correction : Apply polarizable continuum models (PCM) in DFT to account for solvent interactions in UV-Vis or pKa calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.